3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
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Overview
Description
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a piperazine ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps:
Formation of the Brominated Aromatic Ring: The starting material, 4-methoxybenzaldehyde, undergoes bromination using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide.
Amide Bond Formation: The brominated product is then reacted with 2-[4-(methylsulfonyl)piperazin-1-yl]aniline to form the desired benzamide through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the piperazine ring can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industries
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets. The piperazine ring and the benzamide moiety are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- 3-chloro-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
Uniqueness
3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C19H22BrN3O4S |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(13-15(18)20)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI Key |
RGYGNVMOHPHRPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
Origin of Product |
United States |
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